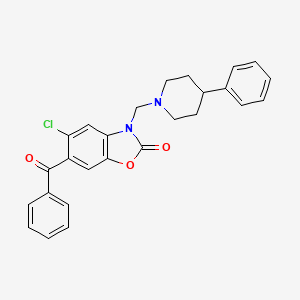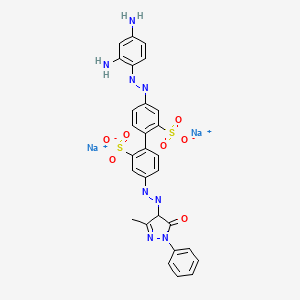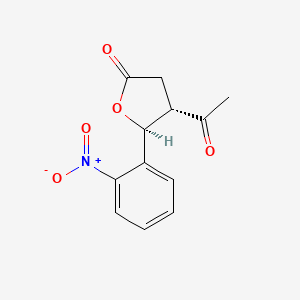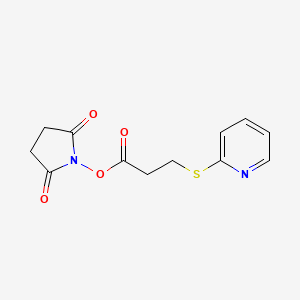![molecular formula C39H23N3O2 B12726713 2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 71832-82-1](/img/structure/B12726713.png)
2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- is a complex organic compound with the molecular formula C39H23N3O2. This compound is known for its unique structure, which includes a naphthalenol moiety linked to a pyrenyl-triazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthalenol with a pyrenyl-triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol: A simpler analog with similar chemical properties but lacking the pyrenyl-triazine moiety.
1-Pyrenyl-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring
Uniqueness
2-Naphthalenol, 1,1’-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis- stands out due to its unique combination of naphthalenol and pyrenyl-triazine structures. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research .
Propriétés
Numéro CAS |
71832-82-1 |
|---|---|
Formule moléculaire |
C39H23N3O2 |
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
1-[4-(2-hydroxynaphthalen-1-yl)-6-pyren-1-yl-1,3,5-triazin-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C39H23N3O2/c43-31-20-16-22-6-1-3-10-27(22)35(31)38-40-37(41-39(42-38)36-28-11-4-2-7-23(28)17-21-32(36)44)30-19-15-26-13-12-24-8-5-9-25-14-18-29(30)34(26)33(24)25/h1-21,43-44H |
Clé InChI |
UOHPVANQAGDBBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=NC(=NC(=N3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=C(C=CC9=CC=CC=C98)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)


